molecular formula C25H20ClN3O3S B216115 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide

Cat. No. B216115
M. Wt: 478 g/mol
InChI Key: HWKLZEZSOXALSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide is a chemical compound that has attracted significant attention in scientific research. It is a member of the pyrimidine family and has been studied for its potential use in various applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to inhibit acetylcholinesterase activity, which is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant antitumor activity in vitro and in vivo. It has been found to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. Additionally, it has been found to inhibit acetylcholinesterase activity, which is believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide in lab experiments is its significant antitumor activity. Additionally, its ability to inhibit acetylcholinesterase activity makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide. One potential direction is the development of more efficient synthesis methods for the compound, which would make it more accessible for research. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential use in the treatment of cancer and Alzheimer's disease. Finally, studies could be conducted to investigate the potential use of the compound in other applications, such as drug delivery or imaging.

Synthesis Methods

The synthesis of 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-chloro-5-phenyl-2,6-dioxopyrimidine. This intermediate is then reacted with benzyl mercaptan in the presence of potassium carbonate to form 2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide.

Scientific Research Applications

The compound has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit significant antitumor activity and has been studied as a potential anticancer agent. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity.

properties

Product Name

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478 g/mol

IUPAC Name

2-(5-benzyl-6-hydroxy-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C25H20ClN3O3S/c26-18-11-13-19(14-12-18)27-22(30)16-33-25-28-23(31)21(15-17-7-3-1-4-8-17)24(32)29(25)20-9-5-2-6-10-20/h1-14,32H,15-16H2,(H,27,30)

InChI Key

HWKLZEZSOXALSR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(N(C(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

SMILES

C1=CC=C(C=C1)CC2=C(N(C(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N(C(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Origin of Product

United States

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